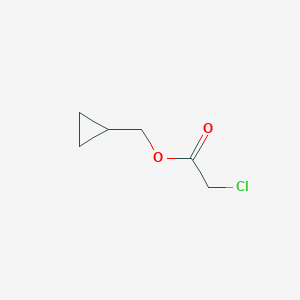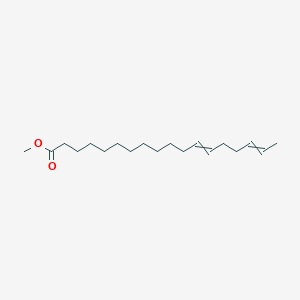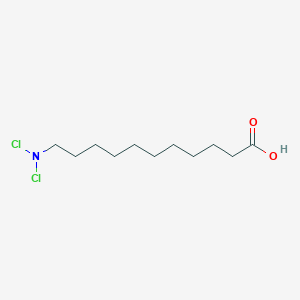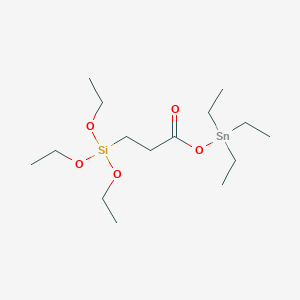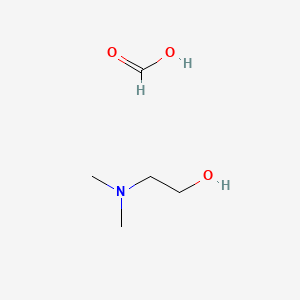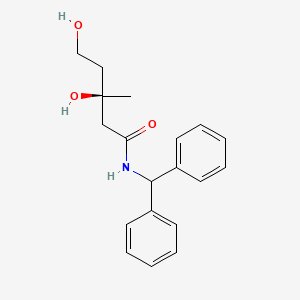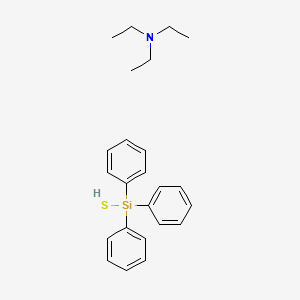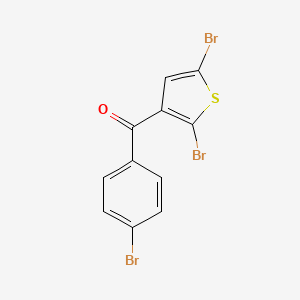
(4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone is a chemical compound that features a brominated phenyl group and a dibrominated thiophene ring connected via a methanone bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The process begins with the bromination of thiophene to form 2,5-dibromothiophene. This intermediate is then subjected to a Friedel-Crafts acylation with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy or tert-butoxy derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
(4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of (4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone involves its interaction with molecular targets through its brominated phenyl and thiophene groups. These interactions can influence various pathways, including electron transport and molecular recognition processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
(4-Bromophenyl)(thiophen-2-yl)methanone: Lacks the additional bromine atoms on the thiophene ring.
2,5-Dibromothiophene: A simpler structure without the phenyl group.
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone: Contains a dimethoxyphenyl group instead of the dibromothiophene.
Uniqueness: (4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone is unique due to the presence of both brominated phenyl and thiophene groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.
属性
CAS 编号 |
57248-22-3 |
|---|---|
分子式 |
C11H5Br3OS |
分子量 |
424.94 g/mol |
IUPAC 名称 |
(4-bromophenyl)-(2,5-dibromothiophen-3-yl)methanone |
InChI |
InChI=1S/C11H5Br3OS/c12-7-3-1-6(2-4-7)10(15)8-5-9(13)16-11(8)14/h1-5H |
InChI 键 |
ACBVIJOILOMSNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=C(SC(=C2)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)



![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
